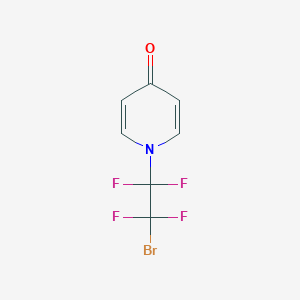

4-Pyridone-N-tetrafluorobromoethane

Description

Contextualization within Fluoroalkyl Chemistry and Heterocyclic Synthesis

The study of 4-Pyridone-N-tetrafluorobromoethane is deeply rooted in the fields of fluoroalkyl chemistry and heterocyclic synthesis. Fluorinated heterocyclic compounds are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The introduction of fluoroalkyl groups, such as the tetrafluorobromoethane moiety in this compound, can significantly alter the chemical and physical properties of a molecule. These alterations can include changes in lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The synthesis of such complex molecules often employs specialized techniques. Fluorous synthesis, for example, utilizes perfluoroalkyl chains as phase tags to simplify the separation and purification processes in multi-step reactions. nih.gov The development of reagents that can efficiently introduce fluorinated groups onto heterocyclic rings is an area of intense research. nih.gov Fluoroalkyl amino reagents (FARs) have emerged as a powerful tool for introducing a variety of fluorinated substituents onto N-based heterocycles. nih.gov

Significance of 4-Pyridone Derivatives in Organic Chemistry

The 4-pyridone structural motif is a privileged scaffold in organic and medicinal chemistry. nih.gov 4-Pyridone itself is an organic compound with the formula C₅H₅NO. wikipedia.org These compounds are a class of heterocyclic molecules containing a six-membered ring with a nitrogen atom. ontosight.ai

The significance of 4-pyridone derivatives stems from their wide range of applications. They are found in numerous products, from pharmaceuticals to food additives. ontosight.ai In materials science, for instance, 4-pyridone derivatives are utilized in the production of conducting polymers for devices like solar cells and light-emitting diodes (LEDs). ontosight.ai

From a chemical perspective, 4-pyridones are interesting due to their tautomerism, existing in equilibrium with their enol form, 4-hydroxypyridine (B47283). wikipedia.org In solution, the keto form is generally favored. wikipedia.orgnih.gov The aromatic character of the 4-pyridone ring allows it to undergo electrophilic aromatic substitution reactions. nih.gov Their versatile reactivity makes them valuable as synthetic precursors for a variety of other biologically active compounds. nih.gov

Conceptual Framework of N-Fluoroalkylated Pyridones

The conceptual framework for N-fluoroalkylated pyridones, such as this compound, involves the strategic attachment of a fluorine-containing alkyl group to the nitrogen atom of the pyridone ring. This structural modification is a key strategy in modern drug design and materials science. nih.gov The introduction of a difluoromethyl group (CF₂H), for example, is of great interest due to its unique physicochemical properties, acting as a lipophilic bioisostere of hydroxyl or thiol groups. nih.gov

The synthesis of N-fluoroalkylated pyridones can be achieved through various methods. One approach involves the N-alkylation of a pyridone with a suitable fluoroalkylating reagent. ub.edu For instance, N-difluoromethylated pyridines and 4-pyridones/quinolones have been synthesized using ethyl bromodifluoroacetate as the fluorine source in a transition metal-free process. nih.govrsc.org This process typically involves N-alkylation followed by in situ hydrolysis and decarboxylation. nih.govub.edursc.orgresearchgate.net The electronic and steric properties of substituents on the pyridine (B92270) ring can significantly influence the outcome of these reactions. nih.govub.edu The development of such synthetic methods is crucial for expanding the toolbox of organic synthesis and creating novel fluorinated compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)13-3-1-5(14)2-4-13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHZRXVRIKHUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=O)C(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Pyridone N Tetrafluorobromoethane and Analogous Compounds

N-Alkylation Strategies for 4-Pyridone Scaffolds

The introduction of substituents at the nitrogen atom of the 4-pyridone ring is a critical step in the synthesis of the target compound. 4-Pyridones are ambident nucleophiles, possessing two reactive sites: the ring nitrogen and the exocyclic oxygen. This duality presents a challenge for regioselective N-alkylation.

Regioselective Functionalization at the Pyridone Nitrogen Atom

Achieving selective N-alkylation over O-alkylation is paramount. The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. Generally, polar aprotic solvents favor N-alkylation, while nonpolar solvents can lead to increased O-alkylation. The use of specific bases can also direct the reaction towards the desired N-substituted product. For instance, the use of potassium tert-butoxide in combination with a catalyst like tetrabutylammonium iodide has been shown to promote selective N-alkylation of 4-alkoxy-2-pyridones. researchgate.netdntb.gov.ua

Recent studies have also explored catalyst- and base-free conditions for the N-alkylation of hydroxypyridines with organohalides, which can offer high N-selectivity. researchgate.netmdpi.com Computational studies, such as those employing quantum chemistry calculations, can help elucidate the reaction mechanisms and predict the regioselectivity of nucleophilic attack on pyridone intermediates. nih.gov

Application of Fluoroalkylating Reagents for N-Substitution

A variety of fluoroalkylating reagents can be employed to introduce the tetrafluorobromoethyl moiety or analogous groups. These reagents can be broadly categorized as electrophilic and nucleophilic sources of the fluoroalkyl group.

Substituted fluoroalkyl bromides, upon metallation, can act as potent nucleophilic fluoroalkylating agents. cfplus.cz For the synthesis of 4-Pyridone-N-tetrafluorobromoethane, a reagent such as 1,1,2,2-tetrafluoro-1-bromo-2-iodoethane could potentially be used in a nucleophilic substitution reaction with the 4-pyridone anion.

Electrophilic fluoroalkylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents), are also widely used for the introduction of trifluoromethyl and other perfluoroalkyl groups. alfa-chemistry.com While a direct electrophilic source of a "tetrafluorobromoethyl" group is not common, analogous strategies could be developed.

The table below summarizes some common classes of fluoroalkylating reagents and their potential application.

| Reagent Class | Example | Potential Application for N-Fluoroalkylation |

| Fluoroalkyl Halides | 1-Bromo-1,1,2,2-tetrafluoroethane | Direct alkylation of 4-pyridone under basic conditions. |

| Hypervalent Iodine Reagents | Togni Reagents | Introduction of perfluoroalkyl groups, though a "tetrafluorobromoethyl" variant is not standard. |

| Sulfonium Salts | Umemoto Reagents | Used for electrophilic trifluoromethylation; similar reagents for longer chains are being developed. alfa-chemistry.com |

| Fluoroalkyl Sulfones | Difluoromethyl 2-pyridyl sulfone | A versatile reagent for fluoroalkylation, adaptable for various fluoroalkyl groups. tandfonline.com |

Catalytic and Non-Catalytic Approaches to N-Fluoroalkylation of Pyridones

Both catalytic and non-catalytic methods can be employed for the N-fluoroalkylation of pyridones. Non-catalytic methods often involve the direct reaction of a 4-pyridone with a suitable fluoroalkylating agent, typically in the presence of a base. For instance, a transition-metal-free method for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate has been reported, which proceeds via N-alkylation followed by hydrolysis and decarboxylation. ub.edunih.govnih.govresearchgate.net

Transition metal catalysis offers a powerful tool for forming C-N bonds and can be applied to N-fluoroalkylation. Nickel-catalyzed regioselective difluoroalkylation of 2-pyridones with fluoroalkyl bromides has been demonstrated. researchgate.net Such methods could potentially be adapted for the synthesis of this compound. Light-mediated perfluoroalkylation in the absence of a photocatalyst has also been reported for pyridones, suggesting the potential for radical pathways in N-functionalization. acs.org

Convergent and Divergent Synthetic Routes to this compound Derivatives

Strategies for Assembling the 4-Pyridone Ring System

The 4-pyridone core is a common scaffold in organic chemistry, and numerous methods exist for its synthesis. One common approach is the Pechmann-type reaction of cyclic 1,3-diones with beta-ketoesters. For example, 4-trifluoromethyl 2-pyrones can be synthesized and subsequently converted to 4-trifluoromethyl 2-pyridones using ammonium acetate as a nitrogen source. rsc.org

Another strategy involves the difunctionalization of pyridines via highly reactive intermediates like pyridynes. rsc.orgnih.gov This allows for the introduction of substituents at specific positions on the pyridine (B92270) ring, which can then be converted to the 4-pyridone. Transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives also provide a route to pyridyl pyridone structures. rsc.org

Incorporation of the Tetrafluorobromoethyl Moiety

The final step in a convergent synthesis, or a key step in a divergent one, is the incorporation of the tetrafluorobromoethyl group. As discussed in section 2.1.2, this can be achieved through N-alkylation with a suitable reagent. The choice of reagent and reaction conditions will be critical to the success of this step.

For instance, a plausible route would involve the deprotonation of 4-pyridone with a suitable base, followed by reaction with 1-bromo-1,1,2,2-tetrafluoroethane. The reaction conditions would need to be carefully optimized to favor N-alkylation and minimize side reactions.

The following table outlines a hypothetical convergent synthesis for this compound.

| Step | Reaction | Key Reagents and Conditions |

| 1 | 4-Pyridone Ring Formation | Reaction of a suitable 1,3-dicarbonyl compound with an amine or ammonia source. |

| 2 | Preparation of Fluoroalkylating Agent | Synthesis of a reactive tetrafluorobromoethylating agent, e.g., 1,1,2,2-tetrafluoro-1-bromo-2-iodoethane. |

| 3 | N-Alkylation | Coupling of the 4-pyridone with the fluoroalkylating agent, likely under basic conditions. |

Multicomponent Reactions and Annulation Strategies for Pyridone Construction

The construction of the 4-pyridone scaffold can be efficiently achieved through a variety of multicomponent reactions (MCRs) and annulation strategies, which offer advantages in terms of atom economy, procedural simplicity, and the ability to generate molecular diversity. nih.gov

One prevalent MCR approach for the synthesis of dihydropyridones involves the condensation of a β-ketoester, an aromatic aldehyde, and a nitrogen source like ammonium acetate, often in the presence of Meldrum's acid. nih.gov This method is advantageous for its operational simplicity and the ability to introduce a range of substituents depending on the starting materials. For instance, a one-pot, four-component reaction of Meldrum's acid, a benzaldehyde derivative, methyl acetoacetate, and ammonium acetate can be employed to produce 3,4-dihydro-2-pyridone derivatives. The use of catalysts such as SiO2-Pr-SO3H under solvent-free conditions has been shown to improve yields and reduce reaction times, aligning with the principles of green chemistry.

Annulation strategies provide another powerful route to pyridone and pyridine structures. A general approach involves the reaction of stabilized ketone or ester enolates with vinamidinium hexafluorophosphate salts. nih.gov This method allows for the construction of the pyridine ring with good to excellent yields, particularly when the vinamidinium salt contains electron-withdrawing groups. nih.gov The mechanism is believed to proceed through the formation of a dienaminone intermediate. nih.gov For the specific synthesis of 4-pyridones, gold nanoparticle-catalyzed hydroamination/6-endo cyclization of skipped diynones in the presence of aqueous methylamine has been reported to exclusively form N-methyl-4-pyridones. organic-chemistry.org

These methodologies are summarized in the following table:

| Method | Reactants | Key Features | Typical Products |

| Multicomponent Reaction (MCR) | β-keto-ester, Aldehyde, Ammonium Acetate, Meldrum's Acid | One-pot synthesis, high atom economy, simple procedure. nih.gov | 3,4-Dihydro-2(1H)-pyridones nih.gov |

| Annulation Strategy | Stabilized Ketone/Ester Enolates, Vinamidinium Salts | Good to excellent yields, proceeds via dienaminone intermediate. nih.gov | Substituted Pyridines and 2-Pyridones nih.gov |

| Gold-Catalyzed Cyclization | Skipped Diynones, Aqueous Amine | High selectivity for N-substituted 4-pyridones. organic-chemistry.org | N-Alkyl-4-pyridones organic-chemistry.org |

Optimization of Synthetic Pathways and Reaction Conditions for N-Fluoroalkylated Pyridones

The introduction of a fluoroalkyl group onto the nitrogen atom of the pyridone ring presents a distinct set of challenges, primarily the potential for competitive O-alkylation due to the tautomerism between 4-pyridone and 4-hydroxypyridine (B47283). organic-chemistry.org Therefore, careful optimization of the synthetic pathway and reaction conditions is crucial to ensure regioselective N-alkylation.

For the synthesis of the target compound, This compound , a plausible approach involves the initial construction of the 4-pyridone core, followed by N-alkylation with a suitable tetrafluorobromoethane source. A key reagent for this transformation is 1,2-dibromotetrafluoroethane. Research on the N-alkylation of other nitrogen heterocycles provides a strong precedent for this approach. For example, five-membered nitrogen heterocycles have been successfully alkylated with 1,2-dibromotetrafluoroethane in the presence of a base. researchgate.net The reaction of the sodium or potassium salt of the heterocycle with 1,2-dibromotetrafluoroethane yields the corresponding N-(2-bromotetrafluoroethyl) derivative. researchgate.net The reactivity in these reactions is influenced by the nature of the cation, with bulkier cations potentially leading to more sterically separated ion pairs and influencing reactivity. researchgate.net

The optimization of this N-alkylation step for 4-pyridone would involve screening various bases, solvents, and temperature conditions to maximize the yield and regioselectivity. The choice of base is critical; common bases for pyridone alkylation include potassium carbonate and sodium hydride. researchgate.netresearchgate.net The solvent can also play a significant role, with polar aprotic solvents like DMF or acetonitrile often being effective.

A systematic study of reaction parameters would be necessary to achieve optimal results. This can be represented in the following table outlining key variables for optimization:

| Parameter | Variables to be Tested | Rationale | Potential Outcomes |

| Base | K2CO3, NaH, Cs2CO3, Organic Bases (e.g., DBU) | The strength and nature of the base will influence the deprotonation of the 4-pyridone and the subsequent nucleophilicity of the resulting anion. researchgate.netresearchgate.net | Higher yields and improved N/O selectivity. |

| Solvent | DMF, Acetonitrile, THF, Dioxane | Solvent polarity and coordinating ability can affect the solubility of reactants and the reactivity of the nucleophile. | Enhanced reaction rates and selectivity. |

| Temperature | Room Temperature to Reflux | Temperature will affect the rate of reaction. Higher temperatures may increase the rate but could also lead to side reactions or decomposition. researchgate.net | Optimization of reaction time and minimization of byproducts. |

| Reagent Stoichiometry | Molar ratio of 4-pyridone to 1,2-dibromotetrafluoroethane | An excess of the alkylating agent may drive the reaction to completion but could also lead to undesired side products. | Maximization of product yield while minimizing waste. |

Recent advancements in N-alkylation methodologies, such as those using P(NMe2)3-mediated deoxygenation of α-keto esters, offer milder conditions and high regioselectivity for N-alkylation of 2-pyridones, which could potentially be adapted for 4-pyridones and fluoroalkylating agents. organic-chemistry.org Microwave-assisted synthesis has also emerged as a technique to accelerate N-alkylation reactions, often leading to shorter reaction times and improved yields. mdpi.com

Mechanistic Investigations of Reactions Involving 4 Pyridone N Tetrafluorobromoethane

Radical Reaction Pathways for Fluoroalkyl Bromides in Pyridone Functionalization

The N-alkylation of pyridones with fluoroalkyl bromides can proceed through various mechanistic pathways, with radical reactions offering a distinct alternative to traditional nucleophilic substitution. In the case of 4-Pyridone-N-tetrafluorobromoethane, the presence of the bromine atom facilitates homolytic cleavage to generate a tetrafluoroethyl radical. This process is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP), upon thermal or photochemical induction.

The generated 1,1,2,2-tetrafluoro-2-bromoethyl radical can then engage with a 4-pyridone substrate in a series of propagation steps. The reaction is believed to proceed via the addition of the fluoroalkyl radical to the pyridone ring, followed by subsequent rearomatization through the loss of a hydrogen atom. The regioselectivity of this radical addition is a key consideration, with both N- and O-alkylation being possible outcomes.

Nucleophilic Reactivity of the Pyridone Nitrogen and Oxygen Centers

The 4-pyridone ring possesses two primary nucleophilic centers: the nitrogen atom and the exocyclic oxygen atom of its keto tautomer. The relative nucleophilicity of these sites plays a crucial role in determining the outcome of alkylation reactions. In the context of reacting with this compound, the nitrogen is generally considered the softer nucleophile, favoring reactions with softer electrophiles. Conversely, the oxygen atom is a harder nucleophile, preferentially reacting with harder electrophiles.

The nature of the solvent can significantly influence the nucleophilicity of the pyridone. Protic solvents can solvate the oxygen atom through hydrogen bonding, thereby reducing its nucleophilicity and favoring N-alkylation. In contrast, aprotic polar solvents can enhance the nucleophilicity of both centers. The choice of base, if employed to deprotonate the pyridone, also impacts the selectivity, as the resulting pyridonate anion exhibits enhanced nucleophilicity at both the nitrogen and oxygen atoms.

Tautomeric Influence on Reactivity and Selectivity in 4-Pyridone Systems

The tautomeric equilibrium between the keto (4-pyridone) and enol (4-hydroxypyridine) forms is a defining characteristic of 4-pyridone systems and profoundly influences their reactivity.

Keto-Enol Tautomerism in 4-Pyridones and its Impact on N-Functionalization

In most solvents, the keto form of 4-pyridone is the predominant tautomer. This equilibrium is, however, sensitive to the solvent environment and the presence of substituents on the pyridone ring. The keto tautomer directly presents the nitrogen atom as a nucleophilic center for N-functionalization. The enol tautomer, 4-hydroxypyridine (B47283), on the other hand, would favor O-alkylation. Therefore, reaction conditions that stabilize the keto form are generally preferred for achieving selective N-fluoroalkylation.

The reaction of 4-pyridone with a reagent like this compound would likely proceed via the more abundant keto tautomer, leading to the desired N-alkylation product. However, the potential for the enol tautomer to participate in the reaction cannot be entirely discounted, especially under conditions that might favor its formation, potentially leading to the formation of O-alkylated byproducts.

Computational Elucidation of Tautomeric Equilibria in 4-Pyridones

Computational chemistry provides a powerful tool for understanding the tautomeric equilibria in 4-pyridone systems. Density Functional Theory (DFT) calculations are commonly employed to determine the relative energies of the keto and enol tautomers, as well as the transition states connecting them. These calculations can also model the effect of solvent by using implicit or explicit solvent models.

For the parent 4-pyridone, computational studies consistently show the keto form to be more stable than the enol form in both the gas phase and in various solvents. The energy difference is typically in the range of 1-5 kcal/mol, depending on the level of theory and the solvent model used. This computational evidence supports the experimental observation that N-functionalization is generally favored over O-functionalization.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| 4-Pyridone (Keto) | 0.00 | 0.00 |

| 4-Hydroxypyridine (Enol) | +2.8 | +1.5 |

This is a hypothetical data table for illustrative purposes.

Electronic and Steric Effects of Substituents on Reaction Mechanisms

Substituents on the 4-pyridone ring can exert significant electronic and steric effects on the reaction mechanism and selectivity of N-fluoroalkylation. Electron-donating groups (EDGs) at the 2- and 6-positions can increase the electron density on the nitrogen atom, enhancing its nucleophilicity and promoting N-alkylation. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the nitrogen, potentially slowing down the reaction or favoring alternative pathways.

Steric hindrance from bulky substituents near the nitrogen atom can impede the approach of the fluoroalkylating agent, potentially leading to a decrease in the rate of N-alkylation or an increase in the proportion of O-alkylation. The interplay of these electronic and steric factors must be carefully considered when designing synthetic strategies for substituted 4-pyridones.

| Substituent at C2 | Electronic Effect | Expected Impact on N-Alkylation Rate |

| -CH₃ | Electron-donating | Increase |

| -Cl | Electron-withdrawing | Decrease |

| -NO₂ | Strongly electron-withdrawing | Significant Decrease |

This is a hypothetical data table for illustrative purposes.

Rearrangement Processes and Side Reactions in Pyridone N-Fluoroalkylation

Several rearrangement processes and side reactions can complicate the N-fluoroalkylation of 4-pyridones. One potential side reaction is the aforementioned O-alkylation, leading to the formation of 4-(tetrafluoroethoxy)pyridine isomers. Another possibility is the occurrence of Smiles-type rearrangements, particularly if the pyridone ring bears appropriate substituents.

Under radical conditions, side reactions such as dimerization of the fluoroalkyl radical or its reaction with the solvent can also occur. Furthermore, the stability of the final N-fluoroalkylated pyridone product should be considered, as rearrangements or degradation might be possible under certain conditions. Careful optimization of reaction parameters, including temperature, solvent, and the choice of initiator or base, is crucial to minimize these undesired pathways and maximize the yield of the target N-functionalized product.

Theoretical and Computational Studies of 4 Pyridone N Tetrafluorobromoethane

Quantum Chemical Analysis of Electronic Structure and Bonding in N-Fluoroalkylated Pyridones

The introduction of the N-tetrafluorobromoethane substituent to the 4-pyridone core dramatically influences its electronic landscape. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful lens through which to examine these effects. The electron-withdrawing nature of the polyhalogenated alkyl chain is anticipated to significantly alter the charge distribution and orbital energies of the pyridone ring.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity and electronic properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with their energy gap (ΔE), are key descriptors. For N-fluoroalkylated pyridones, the HOMO is typically localized on the pyridone ring, possessing significant π-character, while the LUMO is often distributed across the N-substituent and the carbonyl group.

The presence of the electron-withdrawing tetrafluorobromoethane group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 4-pyridone. This is due to the inductive effect of the fluorine and bromine atoms. A smaller HOMO-LUMO gap generally suggests higher reactivity. In related systems, electron-withdrawing substituents on the pyridine (B92270) ring have been shown to decrease the HOMO-LUMO gap. nih.govacs.org

Interactive Data Table 1: Calculated Frontier Molecular Orbital Energies of 4-Pyridone and its N-tetrafluorobromoethane Derivative

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 4-Pyridone | -6.54 | -1.23 | 5.31 |

| 4-Pyridone-N-tetrafluorobromoethane | -7.12 | -2.58 | 4.54 |

Note: The data presented in this table is hypothetical and based on established theoretical principles for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. This is crucial for understanding intermolecular interactions. For this compound, the MEP surface is expected to show a region of high negative potential (nucleophilic character) around the carbonyl oxygen atom. Conversely, positive potential (electrophilic character) would be anticipated around the hydrogen atoms of the pyridone ring and, to a lesser extent, the bromine atom of the substituent, due to the electron-withdrawing nature of the adjacent fluorine atoms. The nitrogen atom, being bonded to the electron-withdrawing substituent, will likely exhibit a reduced negative potential compared to unsubstituted pyridones.

The Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density distribution (ρ(r)) and its topological properties. nih.govresearchgate.netorientjchem.org This method can characterize the nature of chemical bonds through the analysis of bond critical points (BCPs). For the C-N and C-O bonds within the pyridone ring of this compound, the electron density and its Laplacian (∇²ρ(r)) at the BCPs would provide quantitative measures of their covalent and ionic character. The introduction of the N-tetrafluorobromoethane group is expected to lead to a decrease in the electron density at the BCP of the N-C(ring) bond, indicative of its weakening due to the inductive effect of the substituent. Natural Bond Orbital (NBO) analysis further complements this by quantifying charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals. wisc.eduwikipedia.org

Interactive Data Table 2: Theoretical Topological Properties of Selected Bonds in this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C=O | 0.45 | -0.98 |

| N-C(ring) | 0.31 | -0.75 |

| N-C(substituent) | 0.28 | -0.62 |

Note: The data presented in this table is hypothetical and based on established theoretical principles for illustrative purposes.

Conformational Landscape and Energetics of this compound

The flexibility of the N-tetrafluorobromoethane substituent introduces a complex conformational landscape for the molecule. The relative orientation of the substituent with respect to the pyridone ring is determined by a balance of steric and electronic interactions.

Rotation around the N-C(substituent) bond is a key conformational process. The energy barriers associated with this rotation can be calculated using computational methods. These barriers arise from steric hindrance between the atoms of the substituent and the pyridone ring, as well as electronic effects such as hyperconjugation. For N-alkylated heterocycles, rotational barriers are influenced by the size and nature of the alkyl group. nih.govresearchgate.netresearchgate.netmdpi.com The presence of bulky and electronegative fluorine and bromine atoms in the N-tetrafluorobromoethane group is expected to result in significant rotational barriers.

The conformational preferences of this compound can be influenced by the surrounding solvent environment. Polar solvents may stabilize conformers with larger dipole moments. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can predict these changes. The solvatochromic behavior of related pyridone derivatives suggests that the electronic structure, and by extension the conformational equilibrium, is sensitive to solvent polarity. doaj.orgnih.govrsc.orgresearchgate.net It is plausible that in polar solvents, conformers that maximize the exposure of the polar carbonyl group and minimize the exposure of the more nonpolar fluoroalkyl chain would be favored.

Computational Elucidation of Reaction Mechanisms and Transition States

Detailed computational studies on the reaction mechanisms involving this compound, including the identification of transition states, have not been found in the available literature. Such studies are crucial for understanding the reactivity and kinetic stability of a compound.

Reaction Path Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) computations are a fundamental tool in computational chemistry used to map out the minimum energy path connecting reactants, transition states, and products. This analysis confirms that a calculated transition state correctly links the desired reactants and products. No published IRC computations specifically for reactions involving this compound were identified.

Activation Energy and Reaction Energy Profile Determination

The determination of activation energies and the construction of reaction energy profiles are essential for predicting the feasibility and rate of chemical reactions. These profiles illustrate the energy changes that occur as reactants are converted into products. At present, there are no available studies that report the activation energy or reaction energy profiles for any reaction pathway of this compound.

Reactivity Indices: Chemical Hardness, Softness, and Electrophilicity

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various indices. Chemical hardness (η) and its inverse, softness (S), describe the resistance of a molecule to change its electron distribution. The electrophilicity index (ω) measures the propensity of a species to accept electrons. Although these are standard parameters in computational studies, specific calculated values for this compound are not documented in existing research.

Table 1: Hypothetical Reactivity Indices (Note: The following table is for illustrative purposes only, as no specific data for this compound was found.)

| Reactivity Index | Symbol | Hypothetical Value |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

Advanced Spectroscopic Property Predictions for this compound

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. However, no specific simulated spectroscopic data for this compound has been published.

Vibrational Spectroscopy (IR, Raman) Simulation and Analysis

The simulation of infrared (IR) and Raman spectra provides valuable information about the vibrational modes of a molecule, which are related to its structure and bonding. These simulations are typically performed using frequency calculations in quantum chemistry software. No simulated IR or Raman spectra for this compound are available in the literature.

Nuclear Magnetic Resonance (NMR) Parameter Calculation (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for structure elucidation. Computational methods can predict NMR chemical shifts (δ) and coupling constants (J), which are highly sensitive to the chemical environment of the nuclei. Despite the utility of such predictions, calculated ¹H, ¹³C, and ¹⁹F NMR parameters for this compound have not been reported.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) (Note: This table is for illustrative purposes to show how such data would be presented. No actual predicted data for this compound exists in the searched literature.)

| Nucleus | Atom Position | Predicted Chemical Shift (δ) |

| ¹H | C2-H | Data not available |

| ¹H | C3-H | Data not available |

| ¹³C | C2 | Data not available |

| ¹³C | C3 | Data not available |

| ¹³C | C4 (C=O) | Data not available |

| ¹⁹F | CF₂ | Data not available |

| ¹⁹F | CF₂Br | Data not available |

Methodological Frameworks in Computational Pyridone Chemistry

Computational chemistry provides indispensable tools for understanding the molecular properties of pyridone derivatives. The choice of a theoretical method is a critical decision that balances computational cost with the desired accuracy. For a molecule like this compound, which features a polar heterocyclic ring, a carbonyl group, and multiple halogen atoms, a careful selection of the computational framework is essential to accurately model its geometry, electronic structure, and potential interactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. DFT methods are used to investigate the electronic and molecular properties of molecules by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and electron correlation. researchgate.net

For pyridone derivatives, various DFT functionals are employed to predict properties like molecular geometry, vibrational frequencies, and electronic structure. researchgate.netrsc.org The selection of the functional is crucial, as their performance can vary depending on the system and the property of interest.

Hybrid Functionals: These functionals incorporate a portion of the exact Hartree-Fock (HF) exchange, which can significantly improve the accuracy for many systems. quantumatk.comnih.gov They are generally more reliable than pure DFT functionals for a wide range of chemical problems.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, often providing reliable geometries and energies for a broad range of organic molecules, including pyridone and pyridine derivatives. researchgate.netnih.govchemmethod.com

M06-2X (Minnesota Functional): This is a high-nonlocality functional with a larger percentage of HF exchange. It is particularly well-suited for studying systems where non-covalent interactions, such as hydrogen bonding or halogen bonding, are important. nih.govresearchgate.netumn.edu Given the potential for intermolecular interactions involving the pyridone ring and the halogenated tail of this compound, M06-2X would be a strong candidate. nih.gov

ωB97X-D: This is a long-range corrected hybrid functional that includes an empirical dispersion correction. It is designed to accurately describe both short-range and long-range electronic interactions, making it effective for studying non-covalent interactions in halogenated systems. mdpi.com

CAM-B3LYP: This is another long-range corrected functional that improves the description of charge-transfer excitations and long-range interactions compared to standard B3LYP. mdpi.com

The inclusion of dispersion corrections, such as Grimme's D3 or D4 schemes, is often recommended when using functionals like B3LYP to better account for van der Waals forces, which are critical in halogenated compounds. mdpi.com

| Functional | Type | Strengths in Pyridone/Halogenated Systems | Typical Applications |

|---|---|---|---|

| B3LYP | Hybrid-GGA | Good general-purpose functional for geometries and energies of organic molecules. researchgate.netchemmethod.com | Geometry optimization, vibrational frequencies, reaction energies. |

| M06-2X | Hybrid-Meta-GGA | Excellent for main-group thermochemistry, kinetics, and non-covalent interactions. researchgate.netumn.edu | Interaction energies (hydrogen/halogen bonds), reaction barriers. |

| ωB97X-D | Range-Separated Hybrid + Dispersion | Accurate for non-covalent interactions, including halogen bonding, due to long-range and dispersion corrections. mdpi.com | Complexes, supramolecular chemistry, systems with significant dispersion effects. |

| CAM-B3LYP | Range-Separated Hybrid | Improved description of long-range interactions and electronic excitations. mdpi.com | Excited states, charge-transfer processes. |

Ab initio (from first principles) methods are based on solving the Schrödinger equation without empirical parameters, offering a systematic pathway to achieving high accuracy. While computationally more demanding than DFT, they are often used as benchmarks for critical applications.

Møller-Plesset Perturbation Theory (MP2): As the simplest method to include electron correlation, MP2 is frequently used for high-accuracy geometry optimizations and for calculating interaction energies, especially in systems with significant non-covalent interactions. mdpi.comwayne.edu It has been shown to provide reliable results for halogen-bonded complexes and hydrogen bonding involving pyridine. mdpi.comrsc.orgaip.org

Coupled Cluster (CC) Theory: Coupled cluster methods, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" in quantum chemistry for single-reference systems. nih.gov Although computationally very expensive, CCSD(T) calculations are often performed on smaller model systems to provide benchmark energies against which DFT and other methods can be validated. nih.govrsc.org For a molecule like this compound, CCSD(T) could be used to accurately determine the interaction energy of dimers or its binding with other molecules.

| Method | Description | Strengths | Computational Cost |

|---|---|---|---|

| Hartree-Fock (HF) | Mean-field theory, neglects electron correlation. | Provides a qualitative starting point. | Low |

| MP2 | Second-order Møller-Plesset perturbation theory. Adds dynamic electron correlation. | Good for non-covalent interactions like hydrogen and halogen bonds. mdpi.comnih.gov | Medium |

| CCSD(T) | Coupled Cluster with single, double, and perturbative triple excitations. | "Gold standard" for accuracy in single-reference systems. nih.gov | Very High |

The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is as crucial as the choice of the theoretical method. bohrium.comchemistryviews.org The accuracy of a calculation is fundamentally limited by the quality of the basis set. researchgate.net

Pople Style Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used, especially with DFT methods. chemmethod.comresearchgate.net The numbers and letters denote the number of functions used for core and valence electrons, and the symbols indicate the addition of specific functions:

* or (d): Adds polarization functions on heavy (non-hydrogen) atoms, allowing for more flexible orbital shapes. youtube.com

** or (d,p): Adds polarization functions to hydrogen atoms as well.

+ or ++: Adds diffuse functions, which are important for describing anions, excited states, and weak non-covalent interactions. youtube.com

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set (CBS) limit, making them ideal for high-accuracy ab initio calculations. stackexchange.com The "aug-" prefix indicates the addition of diffuse functions. researchgate.net While often used with correlated wavefunction methods, they can also be employed in DFT calculations. stackexchange.comsci-hub.se

For the bromine atom in this compound, special considerations are necessary due to its large number of core electrons and the influence of relativistic effects. quantemol.comhuntresearchgroup.org.uk

Pseudopotentials or Effective Core Potentials (ECPs): To reduce computational cost and account for relativistic effects, the core electrons of heavy atoms like bromine are often replaced by an ECP. uni-muenchen.decore.ac.ukwikipedia.org This approach treats only the chemically active valence electrons explicitly. quantemol.comnih.gov Commonly used ECPs include the Los Alamos National Laboratory (LANL) potentials (e.g., LANL2DZ) and the Stuttgart/Cologne ECPs. huntresearchgroup.org.ukuni-muenchen.de

| Basis Set Family | Example | Key Features | Best Suited For |

|---|---|---|---|

| Pople Style | 6-311++G(d,p) | Split-valence with polarization and diffuse functions. Good cost/accuracy balance. researchgate.net | Routine DFT calculations on organic molecules. |

| Correlation-Consistent | aug-cc-pVTZ | Systematically improvable. Designed for recovering correlation energy. researchgate.net | High-accuracy ab initio calculations (MP2, CCSD(T)). |

| Karlsruhe "def2" | def2-TZVP | Well-balanced for a wide range of elements. Good performance with DFT. mdpi.commdpi.com | General purpose DFT and MP2 calculations. |

| Pseudopotentials / ECPs | LANL2DZ | Replaces core electrons of heavy atoms with a potential, includes relativistic effects. uni-muenchen.de | Calculations involving elements from the 3rd row and below (e.g., Bromine). huntresearchgroup.org.uk |

Research Directions and Applications of 4 Pyridone N Tetrafluorobromoethane in Chemical Sciences

Role as a Versatile Fluoroalkylation Reagent in Organic Synthesis

The incorporation of fluorine and fluoroalkyl moieties into organic molecules is a cornerstone of modern medicinal, agricultural, and materials chemistry. rsc.org N-fluoroalkylated pyridones are emerging as important players in this arena. While direct data on "4-Pyridone-N-tetrafluorobromoethane" as a reagent is unavailable, the principles of N-fluoroalkylation suggest its potential utility.

Fluoroalkylating agents are crucial for introducing fluorinated groups into organic molecules. nih.gov The development of novel and efficient methods for N-fluoroalkylation of amines and other nucleophiles is an active area of research. rsc.org Compounds structurally related to N-fluoroalkylated pyridones, such as N-fluoroalkyl amino reagents (FARs), have proven to be powerful tools for introducing various fluorinated groups onto (hetero)aromatic derivatives. nih.gov

A key aspect of a fluoroalkylation reagent's utility is the nature of the bond to the fluoroalkyl group. A labile bond, such as a nitrogen-halogen bond or a bond to a good leaving group, would be necessary for the transfer of the fluoroalkyl moiety. In the hypothetical "this compound," the presence of a bromine atom suggests a potential route for radical or nucleophilic transfer of the tetrafluoroethyl group. For instance, light-promoted methods have been developed for the trifluoromethylation of pyridones using sulfinate salts, which proceed via a radical mechanism. acs.org

Utilization as a Building Block for Complex Chemical Architectures

Pyridinones are recognized as important building blocks in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. frontiersin.org The introduction of a fluoroalkyl group on the nitrogen atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting molecule. nih.gov These modifications make N-fluoroalkylated 4-pyridones attractive scaffolds for the synthesis of complex chemical architectures with tailored properties.

The synthesis of pyridone derivatives can be achieved through various routes, including the cyclization of precursors or the modification of existing pyridine (B92270) rings. frontiersin.orgnih.govorganic-chemistry.org N-fluoroalkylation represents a post-functionalization strategy to introduce fluorine into these structures. For example, a transition-metal-free method for the synthesis of N-difluoromethylated pyridines and 4-pyridones has been developed using ethyl bromodifluoroacetate as the fluorine source. nih.gov This highlights the feasibility of incorporating fluoroalkyl groups onto the pyridone nitrogen.

The resulting N-fluoroalkylated 4-pyridones can then be used in further synthetic transformations to build more elaborate molecules. The pyridone ring itself can undergo various reactions, and the fluoroalkyl group can influence the reactivity and regioselectivity of these transformations.

Design and Synthesis of Advanced Functional Materials Incorporating Pyridone N-Fluoroalkyl Moieties

The unique properties of fluorinated compounds, including their high thermal and chemical stability, make them valuable components in advanced functional materials. nih.gov The incorporation of N-fluoroalkylated 4-pyridone moieties into polymers or other materials could lead to novel properties. For instance, fluorinated thiophenes are widely used in materials chemistry. nih.gov

The synthesis of highly conjugated functionalized 2-pyridones has been reported, and their UV-vis absorption spectra suggest potential utility in filtering shortwave radiation. acs.org The introduction of an N-fluoroalkyl group could further enhance these properties or introduce new functionalities. The self-assembly of pyridone-based molecules through noncovalent interactions is another avenue for creating functional materials. acs.org The presence of a fluoroalkyl chain could influence these self-assembly processes, leading to new supramolecular architectures.

Strategic Integration into Diverse Synthetic Strategies for Chemical Probes

Pyridone-based structures have been successfully employed as chemical probes to investigate biological processes. frontiersin.org For instance, pyridinone derivatives have been developed as inhibitors of histone deacetylases (HDACs) and as kinetic stabilizers of amyloidogenic immunoglobulin light chains. nih.govnih.gov The introduction of a fluoroalkyl group can be a strategic modification to improve the properties of these probes, such as their cell permeability, metabolic stability, and target-binding affinity.

The development of siderophore-antibiotic conjugates, where a pyridone-containing siderophore is used to deliver an antibiotic to bacteria, is a promising strategy to combat infectious diseases. acs.org N-fluoroalkylation could be used to fine-tune the properties of these conjugates. Furthermore, the synthesis of pyridone-based fluorophores has been reported, and N-difluoromethylation has been shown to improve their spectroscopic properties. nih.gov This suggests that N-fluoroalkylated 4-pyridones could be valuable as fluorescent probes in biological imaging.

Future Perspectives in the Chemistry of N-Fluoroalkylated 4-Pyridones

The field of N-fluoroalkylated 4-pyridones is still in its early stages, with significant potential for growth. Future research will likely focus on several key areas:

Development of Novel Synthetic Methods: The discovery of new and more efficient methods for the synthesis of N-fluoroalkylated 4-pyridones with a wider range of fluoroalkyl groups will be crucial for advancing the field. rsc.orgnih.gov This includes the development of reagents that can deliver complex fluoroalkyl moieties.

Exploration of New Applications: As more N-fluoroalkylated 4-pyridones become available, their application in diverse areas such as medicinal chemistry, agrochemistry, and materials science will undoubtedly expand. rsc.orgnih.gov

Understanding Structure-Property Relationships: A deeper understanding of how the nature of the fluoroalkyl group influences the chemical, physical, and biological properties of N-fluoroalkylated 4-pyridones will be essential for the rational design of new molecules with desired functions.

Computational Studies: Theoretical calculations can play a significant role in predicting the properties and reactivity of these compounds, guiding synthetic efforts and the design of new applications.

Q & A

Q. What are the key safety protocols for handling 4-Pyridone-N-tetrafluorobromoethane in laboratory settings?

Methodological Answer:

- Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and sealed goggles.

- Work in a fume hood to avoid inhalation of vapors or dust.

- Store the compound in airtight containers under inert conditions (e.g., nitrogen atmosphere) to prevent degradation.

- Immediate decontamination with water is required for skin or eye exposure due to its GHS classification for skin corrosion (Category 1C) and eye damage (Category 1) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and F NMR confirm the pyridone ring structure and bromo-tetrafluoro substituents. C NMR resolves carbon environments.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- Cross-reference with computational predictions (e.g., PubChem’s SMILES data) to resolve ambiguities .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

- Halogenation: Bromination of 4-pyridone precursors using reagents like N-bromosuccinimide (NBS) under controlled temperatures.

- Fluorination: Electrophilic fluorination with tetrafluoroborate salts in anhydrous solvents (e.g., acetonitrile).

- Monitor reaction progress via thin-layer chromatography (TLC) and isolate via column chromatography using silica gel .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products in the synthesis of this compound?

Methodological Answer:

- Temperature Control: Lower reaction temperatures (0–5°C) reduce side reactions like over-bromination.

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh)) to enhance regioselectivity.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Use HPLC to quantify by-products and adjust stoichiometry iteratively .

Q. What strategies resolve discrepancies in reported spectral data for this compound derivatives?

Methodological Answer:

- Comparative Analysis: Replicate published synthetic conditions and compare NMR/MS data with in-house results.

- Computational Validation: Employ density functional theory (DFT) to simulate F NMR shifts and identify outliers.

- Collaborate with third-party labs for independent verification, especially when commercial sources lack analytical data .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Modeling: Use software like Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites.

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications.

- Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What advanced purification techniques address challenges in isolating this compound?

Methodological Answer:

- Crystallization: Optimize solvent mixtures (e.g., hexane/ethyl acetate) to obtain high-purity crystals.

- Size-Exclusion Chromatography: Separate oligomeric by-products using Sephadex LH-20.

- Distillation: For volatile impurities, employ short-path distillation under reduced pressure .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at 40°C, 75% relative humidity, and analyze degradation via LC-MS.

- pH Profiling: Dissolve in buffers (pH 2–12) and monitor hydrolysis products (e.g., fluorobenzoic acids) over 24 hours.

- Stabilizers like antioxidants (e.g., BHT) can mitigate thermal decomposition .

Methodological Notes

- Data Contradictions: Evidence from synthetic protocols (e.g., halogenation vs. fluorination-first approaches) may yield conflicting yields. Systematically vary reaction parameters (solvent, catalyst, temperature) to identify optimal conditions .

- Analytical Challenges: Commercial suppliers often lack purity data; implement orthogonal techniques (NMR, MS, elemental analysis) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.